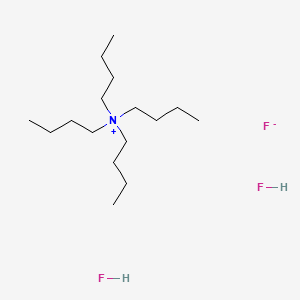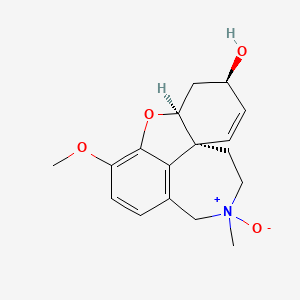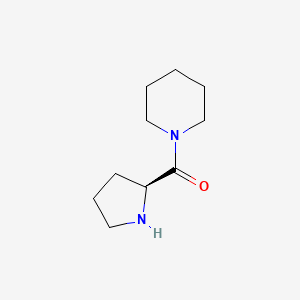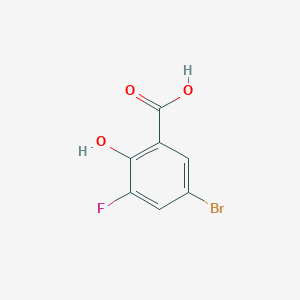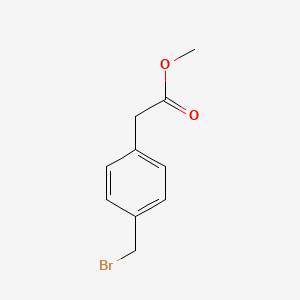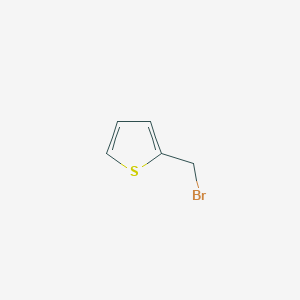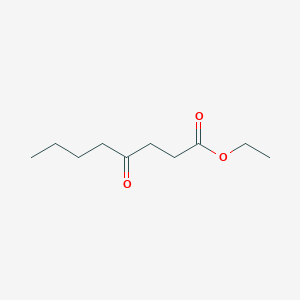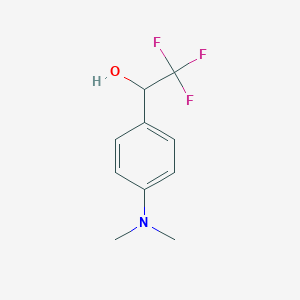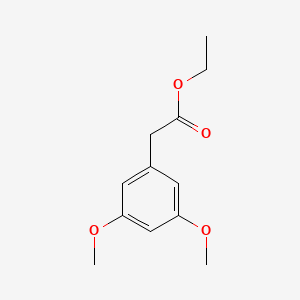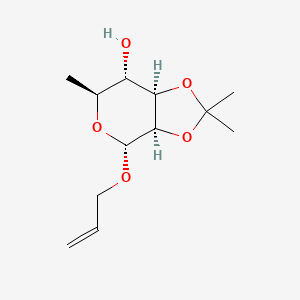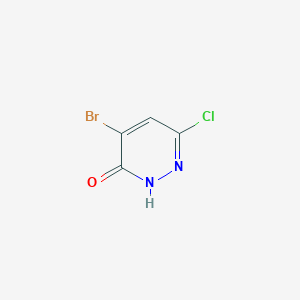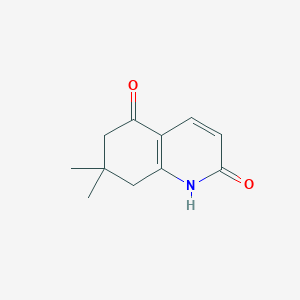
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
概要
説明
The compound of interest, 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of two methyl groups at the seventh position and a dione moiety at the second and fifth positions of the quinoline structure. The compound is related to various synthesized quinoline derivatives that have been studied for their chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported through multi-step processes. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline using the Skraup reaction, followed by a series of reactions including demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination to yield the final products in good yields . Similarly, 1,4-diaryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diones were obtained by condensing 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones . These methods highlight the versatility of quinoline derivatives' synthesis, which may be applicable to the synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For example, the synthesized 1,4-diaryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diones were characterized by their IR, UV, and PMR spectra, which revealed the influence of the N-phenyl ring on the magnetic field of the protons at the 7- and 8-positions . Additionally, the crystal and molecular structure of a related compound, 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline, was determined through x-ray crystallography, providing insights into the three-dimensional arrangement of the atoms in the molecule .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles, such as amidines and guanidine, resulted in the formation of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones, respectively . These reactions demonstrate the reactivity of the quinoline nucleus and its potential to form diverse heterocyclic compounds, which could be relevant for the chemical reactions of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents, such as alkyl or aryl groups, can affect the compound's solubility, melting point, and reactivity. The spectroscopic characterization of these compounds provides valuable information about their electronic structure, which is crucial for understanding their reactivity and interactions with other molecules. The crystallographic analysis contributes to the knowledge of the solid-state properties, such as lattice energy and intermolecular forces, which are important for the compound's stability and potential applications .
科学的研究の応用
Synthesis and Antitubercular Applications
A significant application of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is found in the synthesis of antitubercular agents. In a study by Kantevari et al. (2011), derivatives of this compound demonstrated promising antitubercular properties against Mycobacterium tuberculosis. This research highlights the utility of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione in developing new antitubercular drugs (Kantevari et al., 2011).
Synthesis Methods
The compound has been involved in various synthesis methods. For instance, Sosnovskikh et al. (2008) reported a method for synthesizing partially hydrogenated quinolines from chromones, dimedone, and ammonium acetate, where derivatives of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione were produced (Sosnovskikh, Irgashev, & Demkovich, 2008). Additionally, Zhong et al. (2008) synthesized analogs of this compound via the Morita-Baylis-Hillman reaction, demonstrating its versatility in chemical synthesis (Zhong, Lin, Chen, & Su, 2008).
Structural and Tautomeric Studies
The compound's structure and tautomeric forms have been studied, offering insights into its chemical behavior. Bartolomei et al. (1995) conducted an ab initio study on the tautomeric forms of similar quinolinediones, providing valuable information on the stability of different tautomers (Bartolomei, Cignitti, Ramusino, & Manna, 1995).
Crystallographic Investigations
Crystal and molecular structures of derivatives of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione have been analyzed. Kharchenko et al. (1987) conducted an x-ray crystallographic investigation of a related compound, which helps understand the structural aspects of these molecules (Kharchenko, Markova, Struchkov, Espenbetov, Kazarinova, & Komyagin, 1987).
特性
IUPAC Name |
7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4H,5-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJBKGDLBXMVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=O)N2)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542750 | |
| Record name | 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | |
CAS RN |
55119-00-1 | |
| Record name | 7,7-Dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55119-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
